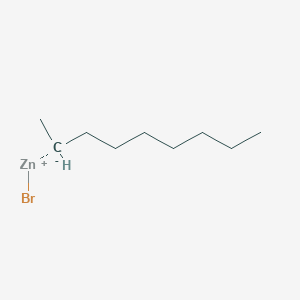
2-NonylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-NonylZinc bromide is an organozinc compound with the molecular formula C₉H₁₉BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-NonylZinc bromide can be synthesized through the reaction of nonyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
C9H19Br+Zn→C9H19ZnBr
This reaction requires careful control of temperature and the use of dry, oxygen-free conditions to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar principles but with enhanced safety measures and automation to handle large quantities. The use of continuous flow reactors can improve efficiency and scalability, ensuring consistent quality and minimizing the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
2-NonylZinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the nonyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with this compound include:
Electrophiles: Such as alkyl halides and acyl chlorides.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include:
Alcohols: From addition to carbonyl compounds.
Alkanes: From nucleophilic substitution reactions.
Complex organic molecules: From cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-NonylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used in the formation of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Catalysis: Acts as a reagent in catalytic processes, enhancing reaction efficiency and selectivity.
Material Science: Used in the synthesis of novel materials with unique properties
Mecanismo De Acción
The mechanism by which 2-NonylZinc bromide exerts its effects involves the transfer of the nonyl group to an electrophile. This process typically involves the formation of a zinc-carbon bond, which then reacts with the electrophile to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2-NonylZinc chloride: Similar in structure but uses chloride instead of bromide.
2-NonylZinc iodide: Uses iodide, which can have different reactivity and solubility properties.
Other organozinc compounds: Such as methylzinc bromide and ethylzinc bromide, which have shorter alkyl chains.
Uniqueness
2-NonylZinc bromide is unique due to its specific reactivity and the length of its nonyl chain, which can influence the steric and electronic properties of the reactions it undergoes. This makes it particularly useful in the synthesis of larger, more complex organic molecules .
Propiedades
Fórmula molecular |
C9H19BrZn |
|---|---|
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
bromozinc(1+);nonane |
InChI |
InChI=1S/C9H19.BrH.Zn/c1-3-5-7-9-8-6-4-2;;/h3H,4-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QSAXPYBKCHKCSH-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC[CH-]C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
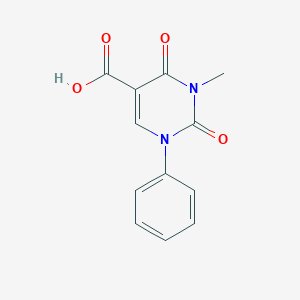
![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)

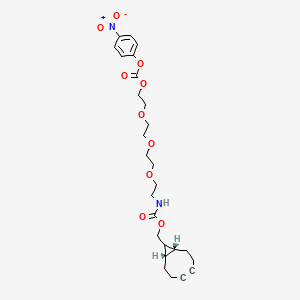
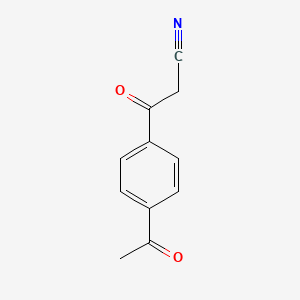

![3-(2-(4-chlorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14884511.png)
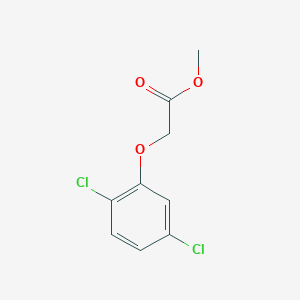
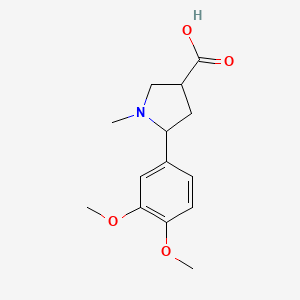


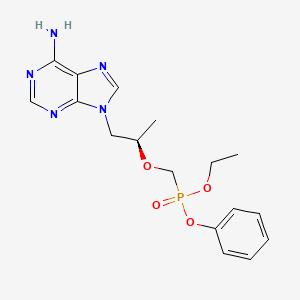
![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)
